molecular formula C15H14BrNO5S B2654987 4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795446-84-2

4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2654987
CAS No.: 1795446-84-2
M. Wt: 400.24
InChI Key: MJMGBUQZRCALMC-UHFFFAOYSA-N
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Description

4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.

    Bromination: The bromine atom is introduced through a bromination reaction, often using bromine or a brominating agent like N-bromosuccinimide.

    Coupling with Pyranone: The final step involves coupling the azetidine derivative with a pyranone moiety, which can be achieved through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The azetidine ring may also interact with biological molecules, affecting their activity. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • 4-((1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one
  • 4-((1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Uniqueness

The presence of the bromine atom in 4-((1-((2-bromophenyl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one makes it unique compared to its analogs with different halogens. Bromine’s size and reactivity can influence the compound’s chemical behavior and biological activity, making it distinct in its interactions and applications.

Properties

IUPAC Name

4-[1-(2-bromophenyl)sulfonylazetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO5S/c1-10-6-11(7-15(18)21-10)22-12-8-17(9-12)23(19,20)14-5-3-2-4-13(14)16/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMGBUQZRCALMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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